molecular formula C20H12BrNO3S2 B2755572 (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one CAS No. 423726-81-2

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2755572
CAS RN: 423726-81-2
M. Wt: 458.34
InChI Key: NVLZYLQBZXLBQR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H12BrNO3S2 and its molecular weight is 458.34. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one. These compounds were evaluated for their in vivo anticancer and antiangiogenic effects against a transplantable mouse tumor model. The results demonstrated significant reduction in tumor volume and cell number, and an increase in the lifespan of tumor-bearing mice, indicating potent anticancer and antiangiogenic activities Chandrappa et al., 2010.

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

Another study by Chandrappa et al. (2009) focused on the synthesis of thiazolidinone derivatives and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. This research highlighted the significant antiproliferative activity of these compounds, which was dependent on the cell cycle stage and dosage. Among the synthesized compounds, certain derivatives exhibited potent anticancer activity by inducing apoptosis in leukemia cell lines Chandrappa et al., 2009.

Antimicrobial Activity

Patel and Shaikh (2010) explored the in vitro antimicrobial screening of thiazolidinone compounds against various bacterial and fungal species. The study found that some compounds exhibited antimicrobial activity comparable to standard drugs, suggesting their potential as antimicrobial agents Patel & Shaikh, 2010.

Molecular Docking and Anticancer Activity

Madhusudhanrao and Manikala (2020) conducted a study on the synthesis of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues. These compounds underwent in vitro screening for anticancer activity against various cancer cell lines, and molecular docking studies were performed to evaluate their potential binding affinities. The results indicated that certain analogues were highly potent against all tested cancer cell lines, highlighting their promise as anticancer agents Madhusudhanrao & Manikala, 2020.

Anti-Inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which were assessed for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, highlighting their potential for the development of new anti-inflammatory agents Sunder & Maleraju, 2013.

properties

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO3S2/c21-13-6-4-12(5-7-13)17-9-8-16(25-17)11-18-19(24)22(20(26)27-18)14-2-1-3-15(23)10-14/h1-11,23H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLZYLQBZXLBQR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

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